Cas no 2172005-74-0 (benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate)

benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate
- 2172005-74-0
- EN300-1440652
- benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate
-
- Inchi: 1S/C12H16ClNO5S/c1-12(2,9-20(13,16)17)19-14-11(15)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
- InChI Key: YAJZTHYEWDFJHJ-UHFFFAOYSA-N
- SMILES: ClS(CC(C)(C)ONC(=O)OCC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 321.0437715g/mol
- Monoisotopic Mass: 321.0437715g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.1Ų
- XLogP3: 2.3
benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440652-1.0g |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1440652-5000mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 5000mg |
$6239.0 | 2023-09-29 | ||
Enamine | EN300-1440652-10000mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 10000mg |
$9252.0 | 2023-09-29 | ||
Enamine | EN300-1440652-250mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 250mg |
$1980.0 | 2023-09-29 | ||
Enamine | EN300-1440652-500mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 500mg |
$2066.0 | 2023-09-29 | ||
Enamine | EN300-1440652-1000mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 1000mg |
$2152.0 | 2023-09-29 | ||
Enamine | EN300-1440652-100mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 100mg |
$1893.0 | 2023-09-29 | ||
Enamine | EN300-1440652-2500mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 2500mg |
$4216.0 | 2023-09-29 | ||
Enamine | EN300-1440652-50mg |
benzyl N-{[1-(chlorosulfonyl)-2-methylpropan-2-yl]oxy}carbamate |
2172005-74-0 | 50mg |
$1807.0 | 2023-09-29 |
benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
Additional information on benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate
Comprehensive Overview of Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate (CAS No. 2172005-74-0)
Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate (CAS No. 2172005-74-0) is a specialized organic compound widely utilized in pharmaceutical intermediates and fine chemical synthesis. Its unique molecular structure, featuring a chlorosulfonyl group and a carbamate moiety, makes it a valuable building block for researchers developing novel bioactive molecules. The compound's benzyl-protected functionality enhances its stability during synthetic processes, while the 2-methylpropan-2-yloxy group contributes to its solubility in organic solvents.
In recent years, the demand for high-purity synthetic intermediates like Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate has surged, driven by advancements in drug discovery and peptide synthesis. Researchers frequently search for "CAS 2172005-74-0 applications" or "benzyl carbamate derivatives in medicinal chemistry," reflecting growing interest in its potential uses. The compound's chlorosulfonyl functionality enables selective reactions with nucleophiles, making it particularly useful for constructing sulfonamide-based pharmacophores, a class of compounds gaining attention in antibacterial and anticancer research.
The synthesis of Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate typically involves multi-step procedures with rigorous quality control measures. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying its purity, a critical factor given its role in pharmaceutical manufacturing. Current discussions in scientific forums often focus on "green chemistry approaches" for producing such intermediates, aligning with the industry's shift toward sustainable synthesis methods.
From a storage and handling perspective, this compound requires protection from moisture due to the reactivity of its chlorosulfonyl group. Proper laboratory safety protocols must be followed, including the use of anhydrous conditions and inert atmospheres when necessary. These precautions ensure the compound's stability and prevent degradation, which could compromise its performance in downstream applications.
Emerging research trends highlight the compound's potential in bioconjugation techniques, where its reactive groups can facilitate the attachment of small molecules to biological macromolecules. This application is particularly relevant in targeted drug delivery systems and diagnostic probe development. The scientific community continues to explore "CAS 2172005-74-0 reactivity" and "benzyl carbamate protecting group strategies," indicating sustained interest in optimizing its utility.
In summary, Benzyl N-{1-(chlorosulfonyl)-2-methylpropan-2-yloxy}carbamate represents a versatile tool for modern synthetic chemists. Its combination of protective groups and reactive sites enables diverse transformations, while its well-characterized properties support reproducible results in organic synthesis. As the pharmaceutical industry evolves toward more complex molecular architectures, intermediates like this will remain indispensable for advancing drug development pipelines.
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